![molecular formula C28H22ClN5O2 B4903829 2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4903829.png)
2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole moiety can be synthesized by reacting o-phenylenediamine with sodium nitrite in the presence of an acid to form 1H-benzotriazole.
Attachment of the Benzotriazole Moiety: The benzotriazole moiety is then attached to a suitable precursor, such as 4-methoxybenzyl chloride, through a nucleophilic substitution reaction.
Formation of the Quinazolinone Core: The quinazolinone core is formed by reacting the intermediate with 4-chlorobenzaldehyde and ammonium acetate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer cells, the compound may induce apoptosis by activating certain signaling pathways or inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid: This compound shares the benzotriazole moiety but differs in the core structure and substituents.
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine: Similar in having the benzotriazole and chlorophenyl groups but with a different core structure.
Uniqueness
2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN5O2/c1-36-26-15-10-18(16-19(26)17-33-25-9-5-4-8-24(25)31-32-33)27-30-23-7-3-2-6-22(23)28(35)34(27)21-13-11-20(29)12-14-21/h2-16,27,30H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEVJJCICRJHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)CN5C6=CC=CC=C6N=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[[5-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B4903749.png)
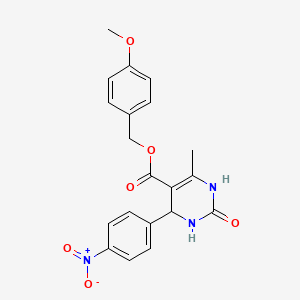
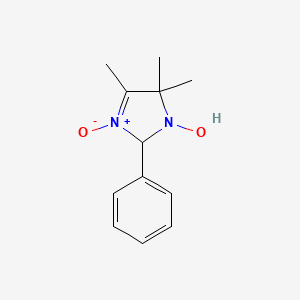
![2-[(5E)-5-[(4-methyl-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4903781.png)
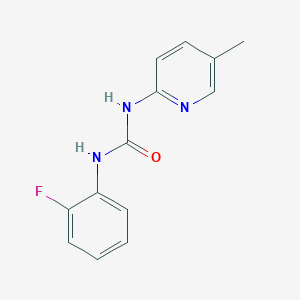
![[4-[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B4903790.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B4903791.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-iodophenyl)benzamide](/img/structure/B4903797.png)
![ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4903801.png)
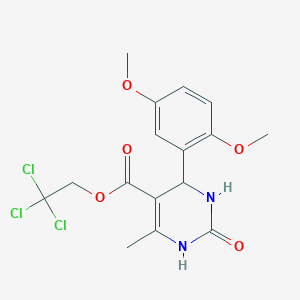
![1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B4903815.png)
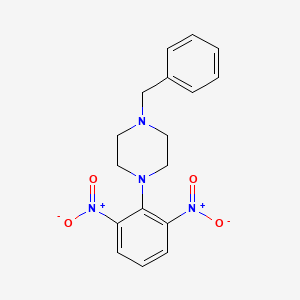
![methyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B4903833.png)
![1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4903840.png)
